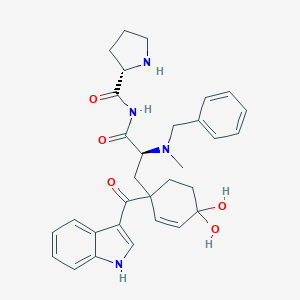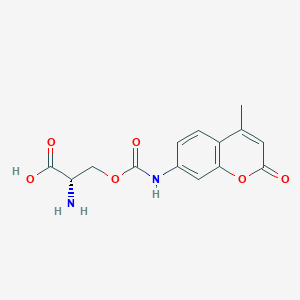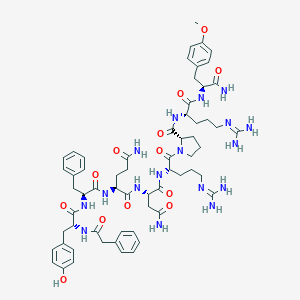![molecular formula C26H43NO8S B238343 N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine CAS No. 133429-88-6](/img/structure/B238343.png)
N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine, also known as taurocholic acid, is a bile acid that plays an important role in the digestion and absorption of fats and fat-soluble vitamins. It is synthesized in the liver from cholesterol and secreted into the small intestine where it aids in the emulsification and absorption of dietary fats. In addition to its role in digestion, taurocholic acid has been studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
1. Niemann-Pick Disease Type C1 Diagnosis and Study
Research has indicated the synthesis and identification of compounds structurally similar to N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine, which are major metabolites of bile acid found in the urine of patients with Niemann-Pick disease type C1. The synthesis of these compounds aids in the understanding and diagnosis of this disease. Notably, Iida et al. (2006) conducted a study on the chemical synthesis of related compounds, highlighting their significance in the context of Niemann-Pick disease type C1 (Iida et al., 2006). Additionally, Maekawa et al. (2013) developed a method for measuring these compounds in urine, proposing their utility as biomarkers for Niemann–Pick type C disease (Maekawa et al., 2013).
2. Diagnostic Marker Identification for Niemann-Pick Disease
Maekawa et al. (2016) identified sulfated cholesterol metabolites in the urine of a Niemann-Pick disease type C patient. They suggested that these compounds, which are structurally similar to the compound , could be potential diagnostic markers for this disease (Maekawa et al., 2016).
3. Internal Standard for Mass Spectrometric Analysis
Kakiyama et al. (2009) discussed the synthesis of a compound closely related to N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine, which served as an internal standard for mass spectrometric analysis of abnormal bile acids in Niemann-Pick disease (Kakiyama et al., 2009).
4. Enzymatic Cleavage and Metabolism Studies
Nair et al. (1967) studied the enzymatic cleavage of a compound similar to N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine, providing insights into the metabolic processes involving bile acids (Nair et al., 1967).
5. Bile Acid Sulfotransferase Activity
Research by Barnes et al. (1989) on bile acid sulfotransferase activity in rat liver, which includes studies on compounds structurally related to the compound , contributes to our understanding of bile acid metabolism and its clinical implications (Barnes et al., 1989).
Propiedades
Número CAS |
133429-88-6 |
|---|---|
Nombre del producto |
N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine |
Fórmula molecular |
C26H43NO8S |
Peso molecular |
529.7 g/mol |
Nombre IUPAC |
2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO8S/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(35-36(32,33)34)12-16(25)13-21(24)28/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1 |
Clave InChI |
DKXXSIJHWWVNMO-XROMFQGDSA-N |
SMILES isomérico |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C |
SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C |
SMILES canónico |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C |
Descripción física |
Solid |
Sinónimos |
N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-glycine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















